molecular formula C20H15ClN2O3S B3010033 4-(3-chlorobenzyl)-2-phenyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 895644-35-6

4-(3-chlorobenzyl)-2-phenyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B3010033
CAS RN: 895644-35-6
M. Wt: 398.86
InChI Key: PDNXSAHLCJUDBH-UHFFFAOYSA-N
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Description

4-(3-chlorobenzyl)-2-phenyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a chemical compound that belongs to the class of benzothiadiazine derivatives. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 4-(3-chlorobenzyl)-2-phenyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways involved in inflammation and cancer progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-chlorobenzyl)-2-phenyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide have been extensively studied in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It also exhibits potent analgesic activity, reducing pain in animal models of inflammation and neuropathic pain. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibiting their growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(3-chlorobenzyl)-2-phenyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide in lab experiments is its potent anti-inflammatory and analgesic activities. It can be used to study the mechanisms of inflammation and pain, as well as to develop new drugs for the treatment of these conditions. Another advantage is its potential as an anticancer agent, which can be used to study the mechanisms of cancer progression and to develop new drugs for the treatment of cancer.
One of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments. Another limitation is its low solubility in water, which may require the use of organic solvents for its preparation and administration.

Future Directions

There are several future directions for the study of 4-(3-chlorobenzyl)-2-phenyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide. One direction is the development of new analogs with improved pharmacological properties, such as increased solubility, potency, and selectivity. Another direction is the investigation of its potential as a neuroprotective agent, as it has been shown to exhibit neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, it can be used to study the mechanisms of neuroinflammation and to develop new drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, it can be used to study the mechanisms of angiogenesis (the formation of new blood vessels) and to develop new drugs for the treatment of diseases such as cancer and diabetic retinopathy.

Synthesis Methods

The synthesis of 4-(3-chlorobenzyl)-2-phenyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide can be achieved through a series of chemical reactions. One of the most common methods involves the reaction of 3-chlorobenzyl chloride with 2-aminothiophenol in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with various reagents to yield the final product.

Scientific Research Applications

The potential applications of 4-(3-chlorobenzyl)-2-phenyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide in scientific research are diverse. One of the most promising areas is medicinal chemistry, where this compound has been shown to exhibit potent anti-inflammatory and analgesic activities. It has also been investigated for its potential as an anticancer agent, with promising results in preclinical studies.

properties

IUPAC Name

4-[(3-chlorophenyl)methyl]-1,1-dioxo-2-phenyl-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O3S/c21-16-8-6-7-15(13-16)14-22-18-11-4-5-12-19(18)27(25,26)23(20(22)24)17-9-2-1-3-10-17/h1-13H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNXSAHLCJUDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-chlorobenzyl)-2-phenyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

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